

Cefpiramide (Sodium): A Technical Examination of Structure-Activity Relationships

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cefpiramide (sodium)

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Abstract

Cefpiramide is a third-generation parenteral cephalosporin antibiotic with a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative organisms, notably including *Pseudomonas aeruginosa*.^{[1][2]} Like other β -lactam antibiotics, its mechanism of action is the inhibition of bacterial cell wall synthesis. This technical guide provides an in-depth overview of the chemical structure of Cefpiramide sodium, its mechanism of action, in-vitro antibacterial activity, and the experimental protocols for its evaluation. While detailed crystallographic data for Cefpiramide sodium is not publicly available, this paper will discuss its known physicochemical properties and their implications for its biological activity.

Chemical Structure

Cefpiramide is a semi-synthetic cephalosporin. The structure features a β -lactam ring fused to a dihydrothiazine ring, which is characteristic of the cephem nucleus. Key substituents that influence its antibacterial spectrum and pharmacokinetic profile include the aminothiazolyl-methoxyimino group at position 7 and a methyl-tetrazolyl-thiomethyl group at position 3 of the cephem core. The sodium salt form, Cefpiramide Sodium, is utilized for clinical preparations to enhance its solubility.

Chemical Formula: C₂₅H₂₃N₈NaO₇S₂

Molecular Weight: 634.62 g/mol

Crystal Structure of Cefpiramide Sodium

A comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), and the scientific literature did not yield a determined crystal structure for Cefpiramide sodium. Therefore, detailed information regarding its unit cell parameters, space group, and specific molecular packing in the solid state is not available at the time of this publication.

However, studies on the crystallization of Cefpiramide sodium have noted a "gel-crystal transition" phenomenon. This suggests a complex crystallization process where a metastable gel phase is formed initially, which then transforms into a more stable crystalline solid. The final crystals have been described as having a regular rhombus shape.[3]

Implications of Crystallinity for Activity

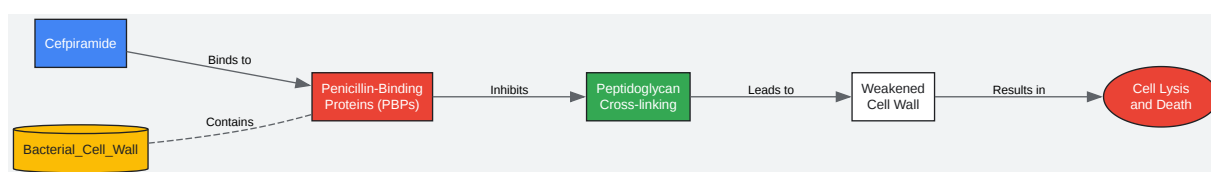
The crystalline form of a drug can significantly impact its physicochemical properties, such as solubility, dissolution rate, and stability, which in turn affect its bioavailability and therapeutic efficacy. While the specific polymorphic forms of Cefpiramide sodium have not been publicly characterized, the existence of a gel-crystal transition suggests that different solid-state forms could potentially be isolated.

Should different polymorphs exist, they could exhibit variations in:

- **Solubility and Dissolution Rate:** A more thermodynamically stable crystalline form will generally have lower solubility and a slower dissolution rate compared to a metastable form or an amorphous solid. This can influence the rate and extent of drug absorption.
- **Stability:** The crystal lattice energy of a particular polymorph affects its physical and chemical stability. Different crystalline forms may have different susceptibilities to degradation by heat, light, or humidity.
- **Manufacturing and Formulation:** The morphology and solid-state properties of the active pharmaceutical ingredient (API) are critical for its formulation into a final drug product, affecting aspects like flowability, compressibility, and content uniformity.

Mechanism of Action

Cefpiramide exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall.^[1] This process is mediated by its binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan chains. The disruption of cell wall integrity leads to cell lysis and bacterial death.



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Cefpiramide's mechanism of action.

In-Vitro Antibacterial Activity

The in-vitro activity of Cefpiramide is commonly determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the antibiotic that prevents the visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for Cefpiramide against a range of Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria

Organism	No. of Strains	MIC50 (µg/mL)	MIC90 (µg/mL)
Staphylococcus aureus (methicillin-susceptible)	1128	-	-
Streptococcus pneumoniae	-	-	-
Enterococcus faecalis	-	8.0	-

Data compiled from multiple sources.[\[4\]](#)[\[5\]](#)

Gram-Negative Bacteria

Organism	No. of Strains	MIC50 (µg/mL)	MIC90 (µg/mL)
Escherichia coli	701	-	-
Klebsiella pneumoniae	-	-	-
Proteus mirabilis	-	-	-
Pseudomonas aeruginosa	921	-	-
Haemophilus influenzae (β-lactamase negative)	-	-	-

Data compiled from multiple sources.[\[4\]](#)[\[6\]](#)

Experimental Protocols

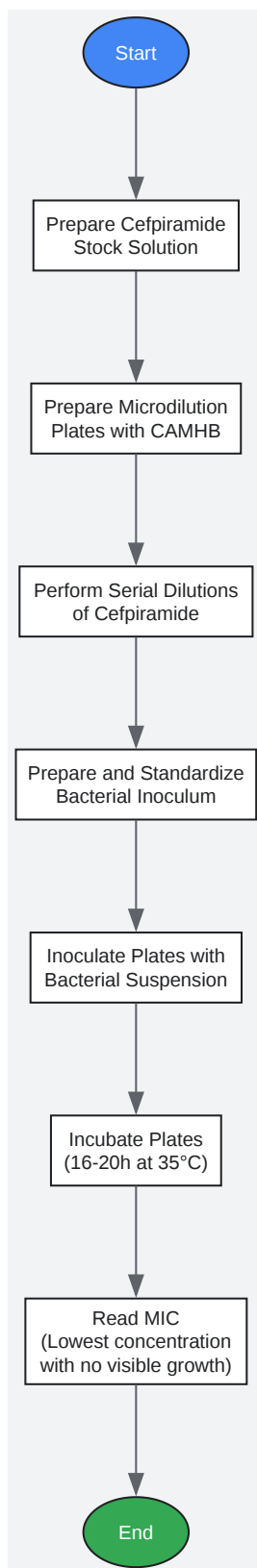
The following are standardized methodologies for determining the in-vitro activity of Cefpiramide.

Broth Microdilution Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Protocol:

- **Preparation of Antimicrobial Stock Solution:** Prepare a stock solution of Cefpiramide sodium powder in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 1280 µg/mL.
[7]
- **Preparation of Microdilution Plates:** Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate. Add 100 µL of the Cefpiramide stock solution to the first well of each row to be tested.[7]
- **Serial Dilutions:** Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down each row. This will result in a range of Cefpiramide concentrations. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[7]
- **Inoculum Preparation:** From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism. Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the microtiter plate wells.[7]
- **Inoculation and Incubation:** Inoculate each well (except the sterility control) with the standardized bacterial suspension. Incubate the plates at $35^\circ\text{C} \pm 2^\circ\text{C}$ in ambient air for 16-20 hours.[7]
- **Interpretation of Results:** Following incubation, examine the plates for visible bacterial growth (turbidity). The MIC is the lowest concentration of Cefpiramide at which there is no visible growth.[7]



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Workflow for MIC determination.

Agar Dilution Susceptibility Testing

This method involves incorporating the antimicrobial agent directly into the agar medium.

Protocol:

- **Preparation of Antimicrobial Stock Solution:** Prepare a stock solution of Cefpiramide as described for the broth microdilution method.
- **Preparation of Agar Plates:** Prepare molten Mueller-Hinton Agar (MHA) and cool to 45-50°C. For each desired concentration, add a specific volume of the Cefpiramide stock solution to a specific volume of molten agar to achieve the final concentration. Pour the agar into petri dishes and allow it to solidify.
- **Inoculum Preparation:** Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 104 CFU per spot.
- **Inoculation:** Using a multipoint inoculator, spot-inoculate the standardized bacterial suspension onto the surface of each agar plate, including a growth control plate without the antibiotic.
- **Incubation:** Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
- **Interpretation of Results:** Following incubation, examine the plates for bacterial growth at the inoculation spots. The MIC is the lowest concentration of Cefpiramide that completely inhibits visible growth, disregarding a single colony or a faint haze.

Synthesis and Crystallization of Cefpiramide Sodium

A general method for the preparation of Cefpiramide sodium involves dissolving Cefpiramide acid in a suitable solvent, followed by the addition of a sodium-containing agent.

Protocol Outline:

- **Dissolution:** Dissolve Cefpiramide acid in a polar solvent, which can be water or an organic solvent like a C1-6 alcohol or ketone, or a mixture thereof.

- Salt Formation: Add a sodium-transfer agent to the solution.
- pH Adjustment: Adjust the pH of the solution to a range of 6.5-8.0.
- Filtration: Filter the solution to remove any undissolved particles.
- Crystallization: Add an organic solvent that is miscible with the initial solvent but in which Cefpiramide sodium is only slightly soluble or insoluble. This will cause the Cefpiramide sodium to precipitate out of the solution as crystals.
- Isolation and Drying: The precipitated crystals are then filtered, washed, and dried to obtain the final Cefpiramide sodium powder.

Conclusion

Cefpiramide sodium remains a clinically relevant third-generation cephalosporin with a potent and broad spectrum of antibacterial activity. Its efficacy is derived from the inhibition of bacterial cell wall synthesis through the targeting of penicillin-binding proteins. While the detailed solid-state crystal structure of Cefpiramide sodium is not publicly available, its known physicochemical properties and observed crystallization behavior provide a foundation for understanding its formulation and activity. The standardized protocols for evaluating its in-vitro efficacy are crucial for its continued study and clinical application. Further research into the solid-state characterization of Cefpiramide sodium could provide valuable insights into optimizing its stability, bioavailability, and formulation.

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- To cite this document: BenchChem. [Cefpiramide (Sodium): A Technical Examination of Structure-Activity Relationships]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11934449#cefpiramide-sodium-crystal-structure-and-its-implications-for-activity]

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